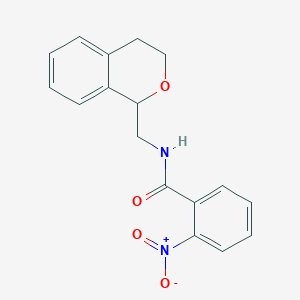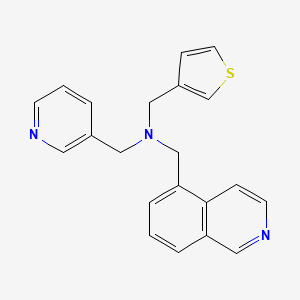![molecular formula C23H19N3O5 B3944360 2-[5-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol](/img/structure/B3944360.png)
2-[5-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol
Vue d'ensemble
Description
2-[5-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol, also known as DPH-081, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol involves the inhibition of various enzymes and receptors, including the epidermal growth factor receptor (EGFR), the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K) pathway. This compound also inhibits the production of reactive oxygen species (ROS) and the activation of nuclear factor-kappa B (NF-κB), which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the increase in nitric oxide production. This compound also has vasodilatory effects, which can lead to a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[5-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol in lab experiments is its potential therapeutic applications in various fields of medicine. Another advantage is its well-studied mechanism of action and biochemical and physiological effects. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful monitoring and dosage control.
Orientations Futures
There are several future directions for the research and development of 2-[5-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential side effects and toxicity of this compound. Additionally, future research can focus on the development of this compound derivatives with improved therapeutic efficacy and reduced toxicity. Finally, the clinical trials of this compound can be conducted to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various fields of medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new treatments for various diseases.
Applications De Recherche Scientifique
2-[5-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol has potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, this compound has been shown to have vasodilatory effects by increasing the production of nitric oxide.
Propriétés
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-2-yl]-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-30-19-11-8-15(12-20(19)31-2)22-21(14-6-4-3-5-7-14)24-23(25-22)17-13-16(26(28)29)9-10-18(17)27/h3-13,27H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUUAIKLHYPIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B3944277.png)
![4-ethyl-2-methyl-5-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3944280.png)
![3-[(4-bromophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3944286.png)
![2,4-dichloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3944295.png)
![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide](/img/structure/B3944300.png)
![3-benzyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone](/img/structure/B3944314.png)
![1-(2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944324.png)

![N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3944339.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B3944347.png)
![5,6-dichloro-2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3944353.png)

